2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Quantifying garlic-derived organosulfur exposure with non-acetylated SAC standards yields unreliable pharmacokinetic data. N-Acetyl-S-allyl-L-cysteine (NAc-SAC, CAS 23127-41-5) is the predominant urinary metabolite, accounting for 80% of orally administered SAC excretion, and is the only analytically validated reference standard for accurate LC-MS/MS quantification. • Validated urinary biomarker of food intake (BFI) with established GC-MS quantifiable range of 4.1-176.4 ng/mL. • Selective CYP2D6 (19%) and CYP1A2 (26%) inhibition at 1 mM-activity absent in parent SAC (IC50 >1 mM). • Supplied at ≥98% purity; available for immediate procurement with global shipping.

Molecular Formula C8H13NO3S
Molecular Weight 203.26 g/mol
Cat. No. B12291884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid
Molecular FormulaC8H13NO3S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC=C)C(=O)O
InChIInChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)
InChIKeyLKRAEHUDIUJBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-Allyl-L-Cysteine: Technical Specifications and Procurement


2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid (CAS 23127-41-5), commonly designated as N-acetyl-S-allyl-L-cysteine (NAc-SAC) or S-allylmercapturic acid (ALMA), is an N-acyl-L-amino acid characterized by an allyl thioether side chain . It is the principal urinary metabolite of S-allyl-L-cysteine (SAC), a key organosulfur bioactive constituent of aged garlic extract (AGE) [1]. This compound is formally defined as (2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid, with a molecular weight of 203.26 g/mol and the canonical SMILES notation CC(=O)NC(CSCC=C)C(=O)O .

Why N-Acetyl-S-Allyl-L-Cysteine Cannot Be Interchanged with Analogs


Simple substitution of N-acetyl-S-allyl-L-cysteine with its non-acetylated precursor S-allyl-L-cysteine (SAC) or with other organosulfur compounds (e.g., N-acetylcysteine, S-methyl-L-cysteine) is scientifically unsupportable. The N-acetylated derivative exhibits a distinct cytochrome P450 (CYP) inhibition profile, with moderate inhibitory activity against CYP2D6 (19%) and CYP1A2 (26%) at 1 mM, whereas SAC demonstrates no effect on these isoforms (IC50 > 1 mM) [1]. Furthermore, in vivo pharmacokinetic studies in rats demonstrate that 80% of orally administered SAC is excreted in urine as NAc-SAC, establishing this compound as the predominant circulating and excreted metabolite form, not the parent SAC [2]. These fundamental differences in enzyme interaction potential and in vivo metabolic fate preclude the interchangeability of these compounds in experimental or analytical applications.

Quantitative Differentiation Evidence


CYP Enzyme Inhibition Profile

N-acetyl-S-allyl-L-cysteine (NAc-SAC) demonstrates a specific, measurable inhibitory effect on human cytochrome P450 (CYP) enzymes that is absent in its non-acetylated precursor, S-allyl-L-cysteine (SAC). At a concentration of 1 mM, NAc-SAC inhibited CYP2D6-catalyzed reactions by 19% and CYP1A2-catalyzed reactions by 26% [1]. In contrast, SAC exhibited no effect on the activities of five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) under identical assay conditions, with an estimated IC50 greater than 1 mM [1].

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Urinary Biomarker Validation

N-acetyl-S-allyl-L-cysteine (also designated S-allylmercapturic acid, ALMA) serves as a validated, quantitatively detectable biomarker of garlic consumption, with established analytical detection ranges in human urine. A validated GC-MS method quantified NAc-SAC in human urine at concentrations ranging from 4.1 to 176.4 ng/mL following garlic consumption [1]. This detection range is comparable to that of N-nitrosoproline (NPRO, 2.4 to 46.0 ng/mL), a well-established biomarker of endogenous nitrosation, underscoring the analytical robustness of NAc-SAC as a urinary biomarker [1].

Biomarker Validation Food Intake Biomarker Bioanalytical Chemistry

Predominant Urinary Excretion Metabolite

In vivo pharmacokinetic studies in rats establish N-acetyl-S-allyl-L-cysteine (NAc-SAC) as the predominant urinary excretion metabolite of orally administered S-allyl-L-cysteine (SAC). Following a single oral dose of SAC (5 mg/kg), NAc-SAC accounted for 80% of the administered dose excreted in urine over 24 hours, compared to only 2.9% for unchanged SAC and 11% for the sulfoxide metabolite NAc-SACS [1]. This demonstrates that NAc-SAC is the primary excreted form of SAC, not the parent compound itself.

Pharmacokinetics Drug Metabolism In Vivo Studies

Selective CYP Inhibition Spectrum

Within the class of N-acetylated S-substituted cysteine derivatives, N-acetyl-S-allyl-L-cysteine (NAc-SAC) exhibits a distinct CYP inhibition spectrum compared to its S-methyl (NAc-SMC) and S-1-propenyl (trans-NAc-S1PC) analogs. At 1 mM, NAc-SAC inhibited CYP2D6 by 19% and CYP1A2 by 26% [1]. N-acetyl-S-methyl-L-cysteine (NAc-SMC) displayed an identical profile (19% and 26%, respectively) [1]. In contrast, trans-N-acetyl-S-1-propenyl-L-cysteine (trans-NAc-S1PC) exhibited broader but moderate inhibition across CYP1A2, 2C19, 2D6, and 3A4, with inhibition values ranging from 19-49% [1].

Enzyme Inhibition Metabolic Profiling Chemical Selectivity

Priority Application Scenarios


Compliance Monitoring in Garlic Intervention Trials

Utilize N-acetyl-S-allyl-L-cysteine as a validated urinary biomarker of food intake (BFI) to objectively verify participant compliance in clinical studies involving garlic or aged garlic extract. The established GC-MS methodology and wide quantifiable range (4.1-176.4 ng/mL urine) enable robust detection across a range of garlic intake levels [1]. This application is directly supported by the quantitative urinary excretion data demonstrating that NAc-SAC is the predominant excretory metabolite (80% of SAC dose) [2].

In Vitro CYP Inhibition Screening for Drug-Drug Interaction Risk

Employ N-acetyl-S-allyl-L-cysteine in human liver microsome assays to investigate potential CYP2D6 and CYP1A2 inhibition liabilities. The compound's specific 19-26% inhibition at 1 mM provides a defined benchmark for assessing the potential of garlic-derived metabolites to cause drug-drug interactions, a property absent in the parent compound SAC (IC50 > 1 mM) [3].

Pharmacokinetic Studies of S-Allyl-L-Cysteine Metabolism

Utilize N-acetyl-S-allyl-L-cysteine as a quantitative analytical standard for LC-MS/MS-based pharmacokinetic studies tracking the in vivo metabolic fate of S-allyl-L-cysteine. The high bioavailability (>90%) of SAC and its extensive conversion to NAc-SAC (80% urinary excretion) necessitate accurate quantitation of this metabolite to fully characterize systemic exposure to garlic-derived organosulfur compounds [2].

Comparative CYP Interaction Profiling of Analogs

Leverage N-acetyl-S-allyl-L-cysteine as a reference compound for structure-activity relationship (SAR) studies investigating the impact of S-substituent variations (allyl vs. methyl vs. 1-propenyl) on CYP enzyme inhibition. The compound's selective inhibition of CYP2D6 and CYP1A2 provides a defined baseline for evaluating how structural modifications alter enzyme selectivity and inhibition potency [3].

Technical Documentation Hub

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